Lowest Electrical Resistivity
Zirconium nitride (ZrN) exhibits the lowest bulk electrical resistivity among all group IV and V transition metal nitrides, a critical differentiator for applications in ultra-large-scale integration (ULSI) where minimizing RC delay is paramount. In a direct class-level comparison, the bulk resistivity of stoichiometric ZrN is reported as 12.0 μΩ·cm, which is substantially lower than that of TiN (20 μΩ·cm) and HfN (33 μΩ·cm), and more than an order of magnitude lower than CrN [1]. This low resistivity is maintained even in thin-film form, with values as low as 15 μΩ·cm achievable via optimized reactive sputtering [2].
| Evidence Dimension | Bulk Electrical Resistivity |
|---|---|
| Target Compound Data | 12.0 μΩ·cm (bulk) [1]; 15-40.8 μΩ·cm (sputtered thin film) [2] |
| Comparator Or Baseline | TiN: 20 μΩ·cm; HfN: 33 μΩ·cm; CrN: >84 μΩ·cm [1] |
| Quantified Difference | ZrN resistivity is 40% lower than TiN and 64% lower than HfN. |
| Conditions | Bulk stoichiometric compounds; room temperature measurement. |
Why This Matters
For semiconductor metallization and diffusion barriers, lower resistivity directly translates to reduced RC delay and improved signal integrity, making ZrN the preferred choice over TiN or HfN in high-performance ULSI interconnects.
- [1] Samsonov, G.V. & Vinitskii, I.M. Handbook of Refractory Compounds. IFI/Plenum, New York, 1980. View Source
- [2] Wu, D., Zhang, Z., Fu, D., Fan, W. & Guo, H. Effect of the N2/(Ar+N2) Flow Ratio on the Synthesis of Zirconium Nitride Thin Films by DC Reactive Sputtering. J. Korean Phys. Soc. 79, 1-7 (2021). View Source
